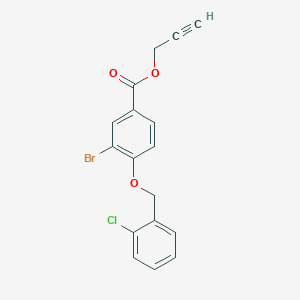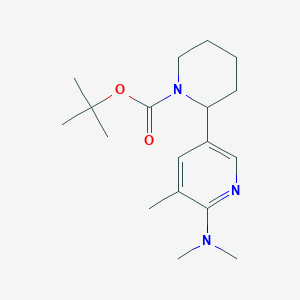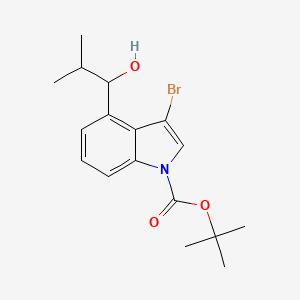
tert-Butyl 3-bromo-4-(1-hydroxy-2-methylpropyl)-1H-indole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl 3-bromo-4-(1-hydroxy-2-methylpropyl)-1H-indole-1-carboxylate is an organic compound that belongs to the indole class of compounds. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a tert-butyl ester group, a bromine atom, and a hydroxy-methylpropyl side chain, making it a unique and interesting molecule for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-bromo-4-(1-hydroxy-2-methylpropyl)-1H-indole-1-carboxylate typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials.
Bromination: The indole core undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Side Chain Introduction: The hydroxy-methylpropyl side chain is introduced through a nucleophilic substitution reaction, where the brominated indole reacts with an appropriate alcohol or alkoxide.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group in the side chain can undergo oxidation to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrogenated indole.
Substitution: Formation of various substituted indole derivatives.
科学的研究の応用
Tert-Butyl 3-bromo-4-(1-hydroxy-2-methylpropyl)-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of tert-Butyl 3-bromo-4-(1-hydroxy-2-methylpropyl)-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxy group and bromine atom can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Tert-Butyl 3-bromo-1H-indole-1-carboxylate: Lacks the hydroxy-methylpropyl side chain.
Tert-Butyl 4-(1-hydroxy-2-methylpropyl)-1H-indole-1-carboxylate: Lacks the bromine atom.
3-Bromo-4-(1-hydroxy-2-methylpropyl)-1H-indole-1-carboxylic acid: Lacks the tert-butyl ester group.
Uniqueness
Tert-Butyl 3-bromo-4-(1-hydroxy-2-methylpropyl)-1H-indole-1-carboxylate is unique due to the presence of all three functional groups: the tert-butyl ester, the bromine atom, and the hydroxy-methylpropyl side chain. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable molecule for various research applications.
特性
分子式 |
C17H22BrNO3 |
|---|---|
分子量 |
368.3 g/mol |
IUPAC名 |
tert-butyl 3-bromo-4-(1-hydroxy-2-methylpropyl)indole-1-carboxylate |
InChI |
InChI=1S/C17H22BrNO3/c1-10(2)15(20)11-7-6-8-13-14(11)12(18)9-19(13)16(21)22-17(3,4)5/h6-10,15,20H,1-5H3 |
InChIキー |
RZZGJSRQKZLDSJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C1=C2C(=CC=C1)N(C=C2Br)C(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


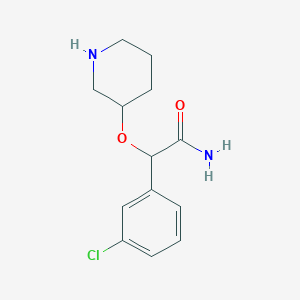
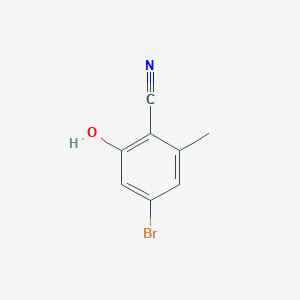
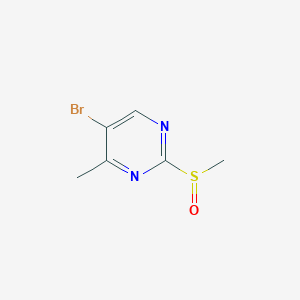
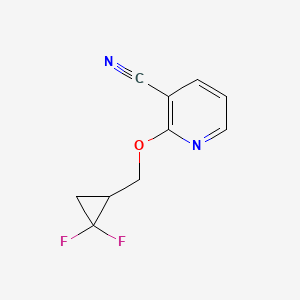
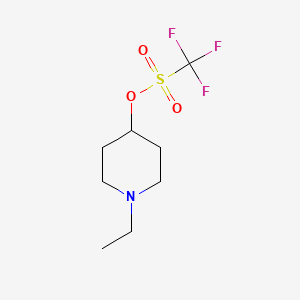
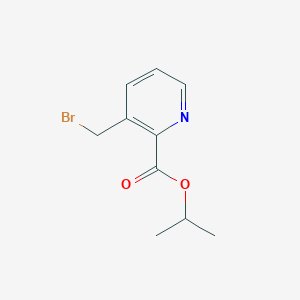
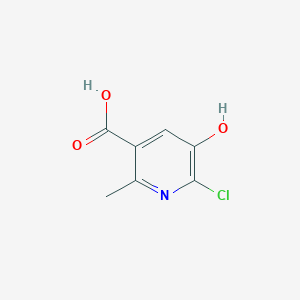
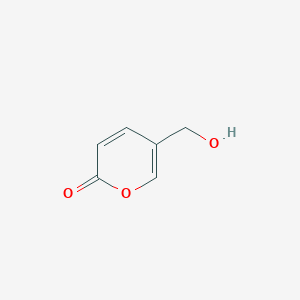
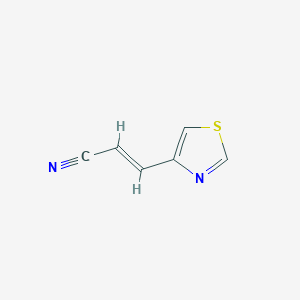
![(S)-2-(tert-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylicacid](/img/structure/B15230799.png)
![Methyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B15230808.png)

